N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a naphthyl group attached to an amine nitrogen, which is further substituted with a 4-isooctylphenyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE typically involves the reaction of 1-naphthylamine with 4-isooctylphenyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE has a broad range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in lubricants, antioxidants, and stabilizers for polymers and plastics.
Mechanism of Action
The mechanism of action of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-Naphthylamine: Similar structure but lacks the isooctyl group, resulting in different chemical and physical properties.
N-(4-Tert-Octylphenyl)-1-Naphthylamine: Similar structure with a tert-octyl group instead of an isooctyl group, leading to variations in stability and reactivity.
Uniqueness
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE is unique due to the presence of the isooctyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
53447-70-4 |
---|---|
Molecular Formula |
C24H29N |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[4-(6-methylheptyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-19(2)9-4-3-5-10-20-15-17-22(18-16-20)25-24-14-8-12-21-11-6-7-13-23(21)24/h6-8,11-19,25H,3-5,9-10H2,1-2H3 |
InChI Key |
KGLXVBCSZPHGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.